molecular formula C22H23N3O5 B039189 Z-Ala-Trp-OH CAS No. 119645-65-7

Z-Ala-Trp-OH

Cat. No. B039189
M. Wt: 409.4 g/mol
InChI Key: OEANOUHCLXZBNG-LIRRHRJNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Z-L-Ala-DL-(alpha Me)Trp-NH2, a closely related compound to Z-Ala-Trp-OH, involves the reaction of (Z-L-Ala)2(O) with H-DL-(alpha Me)Trp-NH2. The latter is prepared through phase-transfer catalyzed alkylation, followed by acidic hydrolysis. The molecular structure of Z-L-Ala-L-(alpha Me)Trp-NH2, determined by X-ray diffraction analysis, reveals that the dipeptide adopts a type-II beta-bend conformation, highlighting the strong beta-bend and helix-forming propensity of the C alpha-methylated (alpha Me)Trp residue (Formaggio et al., 2009).

Molecular Structure Analysis

The molecular structure analysis of Z-Ala-Trp-OH derivatives, exemplified by the study on Z-L-Ala-DL-(alpha Me)Trp-NH2, demonstrates the peptide's ability to adopt specific conformations such as the type-II beta-bend. This conformation is stabilized by intramolecular hydrogen bonding, which is crucial for understanding the peptide's role in bioactive peptide analog design and its implications in protein folding and stability (Formaggio et al., 2009).

Scientific Research Applications

  • Fluorescent Dye Interaction : Z-Trp-OH, closely related to Z-Ala-Trp-OH, exhibits strong quenching of the emission of pyrylium molecules. This property is unique compared to other N-protected amino acids like Z-Ala-OH, Z-Val-OH, and Z-Phe-OH, and could be useful in studies involving fluorescence-based detection methods (Beltrán et al., 2020).

  • Protein Modification : Incorporating units of Ala-Trp-Trp-Pro, which includes Ala-Trp, into protein ZZT0 can increase its sensitivity to proteolysis and induce binding with proteins like DnaK and GroEL. This suggests its potential application in protein engineering and understanding protein-protein interactions (Yang et al., 1994).

  • HPLC Testing : A novel High-Performance Liquid Chromatography (HPLC) test for monitoring racemization during the coupling of Z-Ala-Trp-OH with Val-OMe has been developed. This method uses reversed-phase HPLC separation of tripeptide diastereomers with fluorescence detection, indicating its utility in peptide synthesis research (Griehl et al., 1994).

  • Enzyme Inhibition Studies : While not directly about Z-Ala-Trp-OH, research on similar compounds like Z-Ala-Ala-Car-OH and Ac-Car-OEt reveals that these are good inhibitors of chymotrypsin, suggesting potential applications in enzyme inhibition and pharmacological studies (Fischli et al., 1977).

  • Protein Adsorption : Studies show that increasing the number of tryptophan residues in proteins, which is similar in context to the Ala-Trp component, results in increased adsorption. This finding is significant for understanding and designing protein interactions at interfaces (Malmsten & Veide, 1996).

  • Material Fabrication : The self-assembly of modified amino acids like Z-Trp-OH and Z-Tyr-OH opens avenues for the fabrication and design of novel materials, suggesting potential applications for Z-Ala-Trp-OH in material science (Gour et al., 2021).

  • Photocatalytic Systems : The study of dipeptides like Ala-Trp in TiO2 photocatalytic systems provides insights into their adsorption and decomposition, which is crucial for understanding photocatalytic processes in environmental and biochemical contexts (Tran et al., 2007).

Safety And Hazards

Z-Ala-Trp-OH is intended for R&D use only and is not recommended for medicinal, household, or other uses . In case of accidental exposure, appropriate safety measures should be taken, such as moving to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking immediate medical attention .

Future Directions

The future directions of Z-Ala-Trp-OH and similar compounds could involve the development of novel protease-cleavable linkers for selective drug delivery . The application of unnatural amino acids for the development of highly selective peptide linkers is also a promising area of future research .

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEANOUHCLXZBNG-LIRRHRJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426312
Record name Z-Ala-Trp-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Ala-Trp-OH

CAS RN

119645-65-7
Record name Z-Ala-Trp-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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